molecular formula C14H10FN3O3S B2972187 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1257552-17-2

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2972187
M. Wt: 319.31
InChI Key: KCEFYBISMDQXRQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups: a fluorophenoxy group, a thiophenyl group, and an oxadiazolyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on various factors, including the starting materials available and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a central acetamide group, with the other functional groups attached at various positions. The exact three-dimensional shape of the molecule would depend on the specific arrangement of these groups.



Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For example, the fluorophenoxy group might undergo reactions with nucleophiles, while the oxadiazolyl group might participate in reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarities of its functional groups, while its melting and boiling points would depend on the strengths of the intermolecular forces.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

The future research directions for this compound could be quite varied. Potential areas of interest might include exploring its synthetic routes, studying its reactions, investigating its potential applications, and assessing its safety profile.


properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-10-3-1-2-4-11(10)20-7-12(19)16-14-18-17-13(21-14)9-5-6-22-8-9/h1-6,8H,7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFYBISMDQXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NN=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

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